molecular formula C5H4ClNO B185701 2-Chloro-5-hydroxypyridine CAS No. 41288-96-4

2-Chloro-5-hydroxypyridine

Cat. No. B185701
CAS RN: 41288-96-4
M. Wt: 129.54 g/mol
InChI Key: KVCOOWROABTXDJ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO . It is also known by other names such as 6-chloropyridin-3-ol and 6-Chloro-3-pyridinol . The molecular weight of this compound is 129.54 g/mol .


Synthesis Analysis

The synthesis of 2-Chloro-5-hydroxypyridine has been described in several studies . One method involves the synthesis of this compound from 3-iodo-6-chloropyridine .


Molecular Structure Analysis

The InChI string for 2-Chloro-5-hydroxypyridine is InChI=1S/C5H4ClNO/c6-5-2-1-4 (8)3-7-5/h1-3,8H . Its canonical SMILES string is C1=CC (=NC=C1O)Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-5-hydroxypyridine are not detailed in the search results, it’s worth noting that this compound can act as a donor ligand .


Physical And Chemical Properties Analysis

2-Chloro-5-hydroxypyridine has a molecular weight of 129.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 128.9981414 g/mol . The topological polar surface area is 33.1 Ų .

Scientific Research Applications

Pharmaceuticals

Application

2-Chloro-5-hydroxypyridine is a key component in the synthesis of the non-opioid analgesic agent ABT-594 .

Method of Application

The synthesis of 2-Chloro-5-hydroxypyridine is achieved from 3-iodo-6-chloropyridine . The specific experimental procedures and technical details are not provided in the source.

Results or Outcomes

The successful synthesis of 2-Chloro-5-hydroxypyridine provides a crucial component for the production of ABT-594, a non-opioid analgesic agent . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Safety And Hazards

2-Chloro-5-hydroxypyridine may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

2-Chloro-5-hydroxypyridine and its derivatives have been studied for their potential applications in the field of energy, particularly in the design of additives for perovskite solar cells . The push-pull electronic structure configuration of 5-chloro-2-hydroxypyridine derivatives has been explored, and these compounds have shown promise in enabling durable and efficient perovskite solar cells .

properties

IUPAC Name

6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-5-2-1-4(8)3-7-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCOOWROABTXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356120
Record name 2-Chloro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxypyridine

CAS RN

41288-96-4
Record name 2-Chloro-5-hydroxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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